シクロヘキサン-1,3,5-トリオール

説明

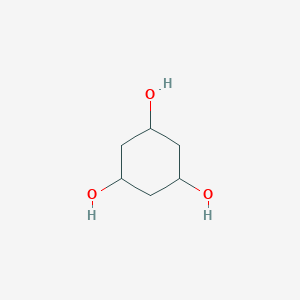

1,3,5-Cyclohexanetriol, also known as 1,3,5-Cyclohexanetriol, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3,5-Cyclohexanetriol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Cyclohexanetriol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Cyclohexanetriol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シクロヘキサン-1,3,5-トリオールは、1,3,5-シクロヘキサントリオールまたはフロログルシノールとしても知られており、化学式

C6H3(OH)3C_6H_3(OH)_3C6H3(OH)3

. 無色の固体であり、いくつかの科学研究の用途があります . しかし、この化合物の具体的な用途は、入手可能なリソースでは広く文書化されていません。以下は、その用途の概要です。医薬品の合成

フロログルシノールは、医薬品の合成に使用されています . どのような医薬品に使用されているかは、入手可能なリソースでは詳細に記載されていません。

爆発物の製造

この化合物は、爆発物の製造にも使用されています . どのようなプロセスと種類の爆発物に寄与しているかは、入手可能なリソースでは明記されていません。

化学研究

シクロヘキサン-1,3,5-トリオールは、化学研究、特に有機化合物の研究に使用されています . どのような研究に使用されているかは、入手可能なリソースでは詳細に記載されていません。

産業用途

シクロヘキサン-1,3,5-トリオールは、その化学的特性により、さまざまな産業用途を持つ可能性があります . これらの産業用途の詳細については、入手可能なリソースでは記載されていません。

生物活性

1,3,5-Cyclohexanetriol, also known as cyclohexane-1,3,5-triol, is a polyol characterized by three hydroxyl groups attached to a cyclohexane ring. Its molecular formula is C6H12O3, and it has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of 1,3,5-Cyclohexanetriol, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- CAS Number : 2041-15-8

- Purity : Typically ≥95% .

1,3,5-Cyclohexanetriol's biological activity is largely attributed to its hydroxyl groups, which enable the formation of hydrogen bonds and other non-covalent interactions with biomolecules. These interactions can influence various biochemical pathways depending on the context of its application .

1. Antioxidant Properties

Research indicates that 1,3,5-Cyclohexanetriol exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage .

2. Drug Solubility Enhancer

The compound has been explored for its ability to enhance the solubility and bioavailability of certain pharmaceuticals. Its multi-hydroxyl structure facilitates interactions with drug molecules, improving their dissolution rates .

3. Role in Molecular Biology

1,3,5-Cyclohexanetriol has been utilized in the synthesis of oligodeoxyribonucleotides, essential for various molecular biology applications. Its non-toxic nature makes it suitable for use in food chemistry and pharmaceuticals .

Case Study 1: Antioxidant Activity

A study demonstrated that 1,3,5-Cyclohexanetriol significantly reduced lipid peroxidation in vitro. The compound's ability to donate electrons effectively neutralized free radicals, showcasing its potential as an antioxidant agent in therapeutic applications .

Case Study 2: Drug Delivery Systems

In a formulation study involving a poorly soluble drug, the incorporation of 1,3,5-Cyclohexanetriol resulted in a marked increase in drug solubility and stability. The study highlighted the compound's role as a solubilizing agent in enhancing drug delivery systems .

Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Enhances drug solubility and bioavailability; used in drug formulations |

| Food Chemistry | Acts as a sweetening agent; non-toxic properties suitable for food products |

| Supramolecular Chemistry | Serves as a ligand framework for metal ion complexes |

| Molecular Biology | Used in the synthesis of oligodeoxyribonucleotides |

特性

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。